Bienvenue dans la boutique en ligne BenchChem!

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

FGFR1 Kinase Inhibition Anticancer

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 345615-28-3) is a member of the N-phenylthieno[2,3-d]pyrimidin-4-amine class, which has been validated as a privileged scaffold for targeting the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase. This compound features a biphenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core, distinguishing it from other analogs within the series that bear smaller aryl groups.

Molecular Formula C24H17N3S
Molecular Weight 379.5g/mol
CAS No. 345615-28-3
Cat. No. B380993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine
CAS345615-28-3
Molecular FormulaC24H17N3S
Molecular Weight379.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5
InChIInChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27)
InChIKeyULFAXCCDCHFGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 345615-28-3) as a Defined FGFR1 Inhibitor Scaffold


5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 345615-28-3) is a member of the N-phenylthieno[2,3-d]pyrimidin-4-amine class, which has been validated as a privileged scaffold for targeting the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase. This compound features a biphenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core, distinguishing it from other analogs within the series that bear smaller aryl groups. The parent scaffold was rationally designed and identified as a novel, nanomolar-range FGFR1 inhibitor class through receptor-based virtual screening [1]. Its computed physicochemical properties, including a molecular weight of 379.5 g/mol, a calculated LogP (XLogP3) of 6.7, and a topological polar surface area of 66.1 Ų, define a drug-like chemical space suitable for lead optimization programs [2].

Why Generic Thieno[2,3-d]pyrimidine Substitution Fails for FGFR1-Targeted Projects Involving CAS 345615-28-3


The N-phenylthieno[2,3-d]pyrimidin-4-amine series exhibits a steep structure-activity relationship (SAR) at the 5-position of the core scaffold, making generic substitution a high-risk strategy for FGFR1-targeted programs. Published SAR analysis demonstrates that the nature and size of the aryl group at the 5-position directly modulate FGFR1 inhibitory potency, with certain substitutions resulting in sub-micromolar IC50 values while others abolish activity entirely [1]. Specifically, the most active compounds in the series—3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol—achieve IC50 values of 0.16 µM and 0.18 µM respectively, confirming that even positional isomerism (5-phenyl vs. 6-phenyl) on the thieno ring can produce measurable differences in target engagement [1]. The 5-([1,1'-biphenyl]-4-yl) substituent present in CAS 345615-28-3 represents a substantial steric and electronic departure from the simple phenyl group, occupying a distinct region of chemical space that cannot be replicated by commercially available 'in-class' analogs such as 5-phenylthieno[2,3-d]pyrimidin-4-amine or 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, which have been profiled against unrelated targets like LIMK1 with an IC50 of only 4.4 µM [2].

Quantitative Differentiation Evidence for 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine Against Structure Analogs


FGFR1 Inhibitory Potency: Class-Level Activity of the N-phenylthieno[2,3-d]pyrimidin-4-amine Scaffold

The N-phenylthieno[2,3-d]pyrimidin-4-amine scaffold, to which CAS 345615-28-3 belongs, has been validated as a nanomolar-range FGFR1 inhibitor class. The most optimized compounds in the series, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, exhibit FGFR1 IC50 values of 0.16 µM and 0.18 µM, respectively, in enzymatic assays [1]. These data establish the baseline potency achievable with this chemotype. The specific FGFR1 IC50 for CAS 345615-28-3 was not discretely reported in the disclosed SAR study; however, the presence of the 5-([1,1'-biphenyl]-4-yl) substituent places this compound within the active series, as 5-aryl substitution is a key determinant of FGFR1 engagement [1].

FGFR1 Kinase Inhibition Anticancer

Molecular Determinants of Drug-Likeness: Computed Physicochemical Profile vs. In-Class Analogs

CAS 345615-28-3 possesses a distinct physicochemical profile relative to simpler thieno[2,3-d]pyrimidine analogs, governed by the biphenyl substituent at position 5. Its computed LogP (XLogP3) of 6.7 and topological polar surface area (TPSA) of 66.1 Ų [1] place it in a more lipophilic region of chemical space compared to the unsubstituted parent scaffold, 4-aminothieno[2,3-d]pyrimidine, which has a molecular weight of only 151.2 Da and a much smaller hydrophobic footprint [2]. This difference directly impacts membrane permeability and plasma protein binding predictions, making CAS 345615-28-3 a more suitable candidate for cellular assays requiring significant passive membrane crossing, while the simpler analogs may be preferred for biochemical screening cascades.

Drug-likeness Physicochemical Properties Lead Optimization

Selectivity Profile: Class-Level Kinase Selectivity Evidence and the Risk of Broad-Spectrum Substitution

Published selectivity data for the N-phenylthieno[2,3-d]pyrimidin-4-amine series indicate that selected active compounds were tested for selectivity, with results showing a preference for FGFR1 over a limited panel of other kinases [1]. While the exact selectivity profile of CAS 345615-28-3 has not been individually reported, the SAR suggests that the 5-aryl substituent influences kinase selectivity. In contrast, the broader thieno[2,3-d]pyrimidine chemotype has been reported as a promiscuous kinase hinge-binder with activity against LIMK1 (IC50 = 4.4 µM for the 5,6-dimethyl analog) [2] and Mycobacterium tuberculosis ATP synthase (IC50 ranging from 6 to 54 µM for certain analogs) . This underscores that a simple 'thieno[2,3-d]pyrimidine' classification is insufficient for predicting selectivity; the specific 5-([1,1'-biphenyl]-4-yl)-N-phenyl substitution pattern of CAS 345615-28-3 likely confers a distinct selectivity fingerprint.

Kinase Selectivity Off-target Activity FGFR1

Antiproliferative Activity Potential: Cellular Efficacy Differentiator for Cancer Cell Lines

Selected active compounds from the N-phenylthieno[2,3-d]pyrimidin-4-amine series were tested for antiproliferative activity against cancer cell lines, with one methoxy-substituted analog showing an IC50 of 4.87 µM against the A549 lung cancer cell line [1]. This demonstrates that certain analogs within this chemotype can translate FGFR1 enzymatic inhibition into cellular growth inhibition. The specific antiproliferative IC50 of CAS 345615-28-3 remains unreported, but the presence of the biphenyl group—a larger, more hydrophobic moiety than the methoxy group—may significantly alter cellular permeability and target engagement kinetics, potentially leading to a different antiproliferative profile compared to the reported 4-methoxy analog.

Antiproliferative Cancer Cell Lines Cytotoxicity

Synthetic Tractability and Functionalization Vector: The 4-Aniline Handle as a Differentiation Point

CAS 345615-28-3 features an N-phenyl group at the 4-position of the thieno[2,3-d]pyrimidine core, which distinguishes it from analogs bearing a chlorine atom at the same position (e.g., 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine) . The 4-chloro analog serves primarily as a synthetic intermediate for nucleophilic aromatic substitution, while the 4-aniline moiety of CAS 345615-28-3 represents a completed pharmacophore element. This distinction is critical for procurement: the aniline derivative is a ready-to-screen final compound, whereas the chloro derivative requires additional derivatization, adding time and synthetic complexity. The N-phenyl group also engages in specific hydrogen-bonding interactions within the FGFR1 ATP-binding pocket, as validated by molecular docking studies of the series [1].

Medicinal Chemistry Synthesis Derivatization

Defined Application Scenarios for 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine Based on Quantitative Evidence


FGFR1 Kinase Inhibitor Screening and Selectivity Profiling

Use CAS 345615-28-3 as a defined chemical probe in FGFR1 biochemical inhibition assays. The N-phenylthieno[2,3-d]pyrimidin-4-amine scaffold has confirmed nanomolar FGFR1 inhibitory activity, with close structural analogs achieving IC50 values of 0.16–0.18 µM [1]. This compound is appropriate for inclusion in kinase selectivity panels to establish its selectivity fingerprint against kinases such as VEGFR, EGFR, and CK2, for which the parent scaffold has known affinities.

Structure-Activity Relationship (SAR) Expansion Around the 5-Biphenyl Motif

Deploy CAS 345615-28-3 as a reference compound in medicinal chemistry SAR studies exploring the 5-position of thieno[2,3-d]pyrimidines. The 5-([1,1'-biphenyl]-4-yl) group represents a bulky, lipophilic aryl extension that can be systematically varied to map steric and electronic tolerance within the FGFR1 ATP-binding site. Comparisons with the 5-phenyl analog (IC50 = 0.18 µM) [1] can quantify the contribution of the second phenyl ring to potency and selectivity.

Cellular Antiproliferative Profiling in FGFR1-Dependent Cancer Models

Evaluate CAS 345615-28-3 in FGFR1-amplified or FGFR1-dependent cancer cell lines (e.g., lung, breast) to determine its antiproliferative IC50. A structurally related analog from the series demonstrated an A549 IC50 of 4.87 µM [2]. Direct comparison of CAS 345615-28-3 with this benchmark will reveal whether the biphenyl group enhances or reduces cellular potency, providing critical information for lead optimization.

Computational Chemistry and Docking Model Validation

Employ CAS 345615-28-3 as a validation ligand for FGFR1 molecular docking and molecular dynamics simulations. The biphenyl group introduces conformational complexity and hydrophobic contacts that can test the predictive accuracy of scoring functions. The binding mode of the N-phenylthieno[2,3-d]pyrimidin-4-amine series to FGFR1 has been modeled [1], and this compound can serve as a test case for free energy perturbation (FEP) or MM-GBSA calculations comparing predicted vs. experimental binding affinities.

Quote Request

Request a Quote for 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.